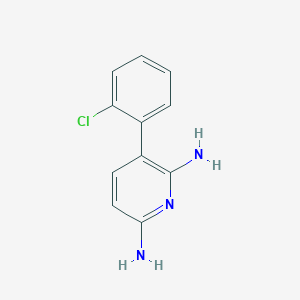

3-(2-chlorophenyl)pyridine-2,6-diamine

Description

Contextualization of Pyridine-2,6-Diamine Scaffolds in Modern Chemical Biology and Medicinal Chemistry

The pyridine-2,6-diamine scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is repeatedly found in biologically active compounds. The two amino groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors. nih.gov This diamine arrangement is a key feature in a number of compounds with therapeutic potential. For instance, derivatives of 2,6-diaminopyridine (B39239) have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), enzymes that play a crucial role in cell cycle regulation and are often dysregulated in cancer. nih.govgoogle.com

The strategic placement of the amino groups on the pyridine (B92270) ring allows for the creation of compounds with diverse pharmacological profiles. These scaffolds have been incorporated into molecules designed for applications ranging from antibacterial agents to materials with unique optical properties. nih.gov The versatility of the pyridine-2,6-diamine core makes it an attractive starting point for the design of new therapeutic agents and functional materials.

Significance of 3-Arylpyridine Motifs in Advanced Bioactive Compound Design

The introduction of an aryl group at the 3-position of a pyridine ring, creating a 3-arylpyridine motif, has been a successful strategy in the development of numerous bioactive compounds. This substitution can influence the molecule's conformation, electronic properties, and ability to engage in pi-stacking interactions with biological targets. The 2-chlorophenyl substituent in 3-(2-chlorophenyl)pyridine-2,6-diamine is of particular interest. The chlorine atom can alter the electron density of the phenyl ring and introduce a potential site for halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Overview of Principal Research Trajectories for this compound

Given the established importance of both the pyridine-2,6-diamine scaffold and the 3-arylpyridine motif, the principal research trajectories for this compound are likely to be focused on several key areas. A primary avenue of investigation will undoubtedly be in the field of medicinal chemistry, particularly in the discovery of new anticancer agents. The structural similarities to known CDK inhibitors suggest that this compound and its derivatives could be promising candidates for cancer therapy. nih.gov

Another significant research direction is in the development of new materials. The ability of the pyridine-2,6-diamine core to coordinate with metal ions opens up possibilities for the creation of novel coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or photoluminescent properties. nih.gov Furthermore, the specific electronic properties conferred by the 2-chlorophenyl group could be exploited in the design of new organic electronic materials.

The synthesis of this compound and its derivatives will also be a key area of research. Developing efficient and scalable synthetic routes is crucial for enabling further investigation into its properties and potential applications. nih.gov

Below is a table summarizing the predicted chemical properties of this compound, based on the known properties of its constituent parts. It is important to note that these are estimated values and may differ from experimentally determined data.

Interactive Data Table: Predicted Chemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₀ClN₃ |

| Molecular Weight | 219.67 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents |

| Boiling Point | Estimated to be >300 °C |

| Melting Point | Not available |

| pKa | The pyridine nitrogen is expected to be basic, while the amino groups will have their own pKa values. |

The following table outlines potential research findings that could be anticipated from studies on this compound, based on research into similar compounds.

Interactive Data Table: Anticipated Research Findings for this compound

| Research Area | Potential Findings |

| Medicinal Chemistry | - Inhibition of specific protein kinases involved in cancer progression. - Antibacterial or antiviral activity. |

| Materials Science | - Formation of coordination complexes with interesting magnetic or optical properties. - Potential as a building block for functional polymers. |

| Synthetic Chemistry | - Development of novel and efficient synthetic routes. - Exploration of the reactivity of the amino and chloro substituents. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10ClN3 |

|---|---|

Molecular Weight |

219.67 g/mol |

IUPAC Name |

3-(2-chlorophenyl)pyridine-2,6-diamine |

InChI |

InChI=1S/C11H10ClN3/c12-9-4-2-1-3-7(9)8-5-6-10(13)15-11(8)14/h1-6H,(H4,13,14,15) |

InChI Key |

ZMPVRTURCYLHBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(N=C(C=C2)N)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 3 2 Chlorophenyl Pyridine 2,6 Diamine

Retrosynthetic Analysis of the 3-(2-chlorophenyl)pyridine-2,6-diamine Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. advancechemjournal.com For the this compound core, two primary disconnection strategies can be envisioned, focusing on the formation of the pyridine (B92270) ring and the installation of the aryl substituent.

Strategy A: Pyridine Ring Formation via Cyclization

This approach involves disconnecting the C-N and C-C bonds of the pyridine ring. A logical disconnection across the N1-C2, C3-C4, and C5-C6 bonds suggests a convergent synthesis from three key components. This leads back to a 1,3-dicarbonyl equivalent, an ammonia (B1221849) source to provide the N1 nitrogen and the C2/C6 amino groups, and a building block containing the 2-chlorophenyl moiety. A plausible precursor set would involve the condensation of a β-keto nitrile or a related active methylene (B1212753) compound with an appropriate enamine or enone derived from 2-chloroacetophenone, followed by cyclization with an ammonia source.

Strategy B: C-C Bond Formation on a Pre-formed Pyridine Ring

Alternatively, the key retrosynthetic step can be the disconnection of the C3-Aryl bond. This strategy assumes the pre-existence of a 3-substituted pyridine-2,6-diamine core, where the substituent is a halogen (e.g., bromine or iodine) or another group suitable for cross-coupling reactions. This leads to precursors such as 3-bromo-pyridine-2,6-diamine and (2-chlorophenyl)boronic acid. This approach leverages well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the critical C-C bond.

Established and Novel Synthetic Routes to this compound

The synthesis of pyridine-2,6-diamines can be achieved through various methods, including the Chichibabin reaction or the amination of dihalopyridines. google.comnih.gov However, for 3-substituted derivatives like this compound, a common and effective strategy involves the construction of the substituted pyridine ring from acyclic precursors or the functionalization of a pre-existing pyridine ring.

One established route involves the cyclocondensation of acyclic dinitriles. For instance, processes for preparing pyridine-2,6-diamines by reacting 3-hydroxypentane-1,5-dinitrile (3-hydroxyglutaronitrile) with an ammonia donor have been developed. googleapis.comgoogle.com Adapting this for the target molecule would require a suitably substituted dinitrile precursor.

A more direct and versatile approach relies on the functionalization of a pre-formed pyridine scaffold. This typically involves a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. For example, starting from 2,6-dibromopyridine (B144722), a selective amination can be performed, followed by a Suzuki coupling with (2-chlorophenyl)boronic acid to introduce the aryl group at the C3 position. nih.gov Conversely, one could start with a 3-substituted 2,6-dihalopyridine and perform a double amination.

Key Precursors, Reagents, and Reaction Building Blocks

The synthesis of this compound relies on a selection of specific precursors and reagents, dictated by the chosen synthetic pathway. For constructing the molecule via C-C bond formation on a pyridine ring, the primary building blocks are a halogenated pyridine derivative and an organometallic reagent.

| Precursor/Reagent | Role in Synthesis | Pathway |

| 3-Bromo-pyridine-2,6-diamine | Pyridine scaffold with a handle for C-C coupling | Suzuki Coupling |

| (2-chlorophenyl)boronic acid | Source of the 2-chlorophenyl group | Suzuki Coupling |

| 2,6-Dibromopyridine | Starting pyridine scaffold for amination and coupling | Sequential Amination & Coupling |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst for C-C bond formation | Suzuki Coupling |

| Copper Catalyst (e.g., CuI) | Catalyst for C-N bond formation (amination) | Amination of Dihalopyridines |

| Ammonia or Amine Source | Nitrogen source for the 2,6-diamino groups | Amination of Dihalopyridines |

| Base (e.g., K₂CO₃, NaH) | Activator/Promoter in coupling and amination reactions | Suzuki Coupling, Amination |

Critical Reaction Conditions, Catalytic Systems, and Solvents

The success of the synthesis is highly dependent on carefully controlled reaction conditions. Metal-catalyzed reactions, in particular, require specific combinations of catalysts, ligands, solvents, and temperatures to achieve high efficiency and selectivity.

For the amination of dihalopyridines, copper-based catalytic systems are often employed. nih.govgoogle.com The choice of catalyst can be critical; for instance, CuI combined with a ligand like 2-(2,6-dimethylphenylamino)-2-oxoacetic acid (DMPAO) has been shown to be effective for N-arylation reactions. nih.gov The reaction is typically performed in a suitable solvent, with water being a viable option under microwave irradiation, at temperatures ranging from 118–200 °C. nih.gov

For the Suzuki coupling step, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) is commonly used in the presence of a base like potassium carbonate. nih.gov The reaction is often carried out in a solvent mixture, such as DMF and an amine base, at elevated temperatures (e.g., 90 °C) to drive the reaction to completion. nih.gov

| Parameter | Condition | Purpose | Reference |

| Catalyst (Amination) | CuI / DMPAO | Promotes C-N bond formation | nih.gov |

| Catalyst (Coupling) | Pd(PPh₃)₄ / CuI | Promotes C-C bond formation | nih.gov |

| Solvent | Water (microwave), DMF, THF | Provides a medium for the reaction | nih.govnih.gov |

| Temperature | 90–200 °C | Provides activation energy for the reaction | nih.govnih.gov |

| Base | K₂CO₃, Triethylamine | Activates boronic acid and neutralizes acid byproducts | nih.govnih.gov |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents degradation of the catalyst and reagents | nih.gov |

Strategies for Yield Optimization and Purity Enhancement

Optimizing the yield and purity of this compound involves fine-tuning several aspects of the synthetic process. The choice of catalyst is paramount; transition metal catalysts like copper and palladium are known to significantly improve yields in amination and cross-coupling reactions, respectively. googleapis.comgoogle.com Catalyst loading is also a key variable, with amounts typically ranging from 0.1 to 20 mole%. googleapis.comgoogle.com

Purification is essential for obtaining a high-purity product. Common methods include crystallization from a suitable solvent or column chromatography. googleapis.com For instance, crude products from amination reactions can be purified using column chromatography on silica (B1680970) gel to separate the desired product from byproducts and unreacted starting materials. googleapis.com

Derivatization Strategies for this compound

The this compound molecule possesses three nitrogen atoms with distinct chemical reactivity: two primary amino groups at the C2 and C6 positions and the pyridine ring nitrogen (N1). This allows for selective chemical modifications to tailor the compound's properties.

Chemical Modifications and Functionalization at the Pyridine Nitrogen Atoms

The nitrogen atom of the pyridine ring is a tertiary amine and can undergo reactions typical of this functional group, most notably N-oxidation. ijpsr.com This transformation is significant as it can alter the electronic properties of the pyridine ring and provide a new site for further functionalization.

The synthesis of the corresponding N-oxide derivative can be achieved by treating this compound with an oxidizing agent. However, the presence of the primary amino groups, which are also susceptible to oxidation, presents a challenge. To achieve selective oxidation at the pyridine nitrogen, the primary amino groups must first be protected. ijpsr.com A common strategy is to convert the amino groups into acetamides via acetylation. ijpsr.com

Once the amino groups are protected as diacetamides, the resulting intermediate can be treated with a peroxy acid, such as peracetic acid, to effect the N-oxidation of the pyridine ring. ijpsr.com Subsequent hydrolysis of the acetamide (B32628) protecting groups under alkaline conditions would then yield the desired this compound-1-oxide. ijpsr.com This multi-step process ensures that the modification occurs exclusively at the intended pyridine nitrogen atom.

Substituent Effects and Modifications on the 2-Chlorophenyl Moiety

The 2-chlorophenyl group at the 3-position of the pyridine ring is a critical determinant of the molecule's conformational and electronic properties. The ortho-chloro substituent plays a dual role: it influences the electronic character of the phenyl ring and, more significantly, imposes a steric barrier to rotation around the C-C single bond connecting the two aromatic rings.

Steric and Conformational Effects: The steric hindrance caused by the ortho-chloro substituent, in conjunction with the substituents at the 2- and 6-positions of the pyridine ring, can restrict free rotation around the pivotal C3-C1' bond. This restriction can lead to the phenomenon of atropisomerism, where the molecule can exist as a pair of stable, non-superimposable rotational isomers (enantiomers). The energy barrier to rotation determines the stability of these atropisomers; if the barrier is sufficiently high (typically >93 kJ·mol⁻¹), the atropisomers can be isolated. encyclopedia.pub Suzuki-Miyaura cross-coupling reactions between ortho-substituted phenyl boronic acids and substituted pyridines have been shown to furnish stable atropisomers at room temperature, a principle directly applicable to the synthesis of chiral, non-racemic this compound. researchgate.net

Modifications to the 2-chlorophenyl moiety are typically introduced prior to its coupling with the pyridine core, for instance, by using differently substituted phenylboronic acids in a Suzuki-Miyaura cross-coupling reaction. The reactivity in such coupling reactions can be sensitive to the nature of the ortho-substituent. For example, in certain rhodium-catalyzed asymmetric reactions, 2-chlorophenyl boronic acid has demonstrated poor reactivity compared to other substituted phenyl boronic acids. acs.org

Table 1: Impact of Substituents on the 2-Chlorophenyl Moiety

| Feature | Effect of the 2-Chloro Substituent | Potential Modifications |

|---|---|---|

| Electronic | Inductive electron withdrawal, weak deactivation. | Introduction of electron-donating (e.g., -OCH₃) or further electron-withdrawing (e.g., -CF₃) groups to modulate electronic properties. |

| Steric | High steric bulk restricts C-C bond rotation. | Varying the size of the ortho-substituent (e.g., -F, -CH₃, -I) to tune the rotational energy barrier and stability of atropisomers. |

| Reactivity | Can influence the efficiency of coupling reactions. | Replacement of the chloro group post-coupling via nucleophilic aromatic substitution or other cross-coupling reactions. |

| Conformation | Induces a non-planar arrangement between the rings, potentially leading to stable atropisomers. | Synthesis with different ortho-substituents to control the dihedral angle and conformational preferences. researchgate.net |

Amine Group Chemical Modifications and Transformations

The primary amine groups at the 2- and 6-positions of the pyridine ring are versatile handles for a variety of chemical transformations. These modifications are crucial for modulating the compound's physicochemical properties, such as solubility and lipophilicity, and for introducing new functionalities for biological interactions or further derivatization.

Common transformations include:

Acylation: The amino groups can readily react with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. This transformation is often used to introduce a wide range of substituents. For instance, reactions of 2,6-diaminopyridine (B39239) with benzoyl chloride derivatives lead to the formation of 2,6-bis(benzoylamino)pyridine compounds. nih.gov Similarly, reaction with rhodamine B acid chloride yields fluorescently-tagged derivatives. nih.govacs.org

Alkylation and Arylation: The nitrogen atoms can be alkylated or arylated, although controlling the degree of substitution (mono- vs. di-alkylation) can be challenging. Selective mono-amination of a precursor like 2,6-dibromopyridine can be achieved, followed by further functionalization. acs.org

Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases). This reaction provides a pathway to introduce large and diverse aromatic or aliphatic groups. researchgate.net

Diazotization: While the Sandmeyer reaction is a classic transformation for converting aryl amines to other functional groups (e.g., -Cl, -Br, -CN, -OH) via a diazonium salt intermediate, its application must be carefully controlled given the presence of two amine groups and the electron-rich nature of the pyridine ring.

These modifications allow for the construction of complex molecular architectures, such as "two-armed" ligands capable of coordinating with metal ions, where the amide functionalities often play a key role in chelation. nih.govresearchgate.net

Table 2: Representative Chemical Transformations of the Amine Groups

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Acylation | Rhodamine B acid chloride, Et₃N, CH₂Cl₂ | Rhodamine-coupled amide | nih.govacs.org |

| Acylation | Benzoyl chloride derivatives | Bis(benzoylamino)pyridine | nih.gov |

| Condensation | Aromatic aldehydes | Schiff Base (Imine) | researchgate.net |

| N-Arylation | 2,6-Dibromopyridine + Arylamine, CuI/DMPAO catalyst, Microwave | Mono- or Di-arylated aminopyridine | acs.org |

Synthesis of Novel Analogues and Bioisosteric Replacements

The development of novel analogues of this compound is a common strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. This involves making systematic structural changes to the core scaffold.

Analogue Synthesis: Synthetic strategies often focus on varying the substitution pattern on both the pyridine and phenyl rings. A cascade reaction of 1,1-enediamines with vinamidinium salts represents a novel and scalable pathway to generate diverse aryl-substituted 2-aminopyridine (B139424) derivatives. nih.govresearchgate.net Such methods allow for the rapid creation of a library of compounds with different aryl groups at the 3-position, enabling exploration of structure-activity relationships (SAR). For example, a series of 3-phenyl substituted pyridine derivatives were designed and synthesized as potential dual inhibitors of biological targets, demonstrating a rational approach to analogue development. nih.gov

Bioisosteric Replacements: Bioisosterism is a strategy used to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the molecule's biological profile. nih.gov

Key bioisosteric replacements for the this compound scaffold could include:

2-Chlorophenyl Moiety:

Replacing the phenyl ring with other aromatic heterocycles (e.g., thiophene, pyrazole, thiazole).

Substituting the chlorine atom with other groups of similar size and electronics, such as a trifluoromethyl (-CF₃) or cyano (-CN) group.

Pyridine Ring:

Replacement with other nitrogen-containing heterocycles like pyrimidine (B1678525) or pyrazine, which can alter hydrogen bonding capabilities and metabolic stability.

Amine Groups:

Replacing one or both amine groups with bioisosteres like -OH, -SH, or -CH₂NH₂ to probe different interactions with a biological target.

The application of bioisosteric replacement has been successfully used to modify quinazoline-based anti-inflammatory agents by replacing a carbon atom with a sulfur atom, illustrating a tactical approach that could be applied to the target compound. mdpi.com

Development of Chemical Probes and Pre-clinical Prodrugs for Research

Chemical Probes: Chemical probes are small molecules used to study biological systems. The 2,6-diaminopyridine scaffold itself has intrinsic properties that make it suitable for probe development. It has been shown to act as a fluorescent probe for the detection of transition metal ions like Cu²⁺. researchgate.net The fluorescence of the diaminopyridine core can be quenched or enhanced upon binding to specific metal ions. Furthermore, by attaching fluorophores (e.g., rhodamine) to the amine groups, highly sensitive and selective probes for various analytes can be synthesized. nih.govacs.org The development of such probes is enabled by modern synthetic methodologies that allow for the efficient construction of libraries of diverse small molecules. nih.govresearchgate.net

Pre-clinical Prodrugs: A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. This strategy is often employed to overcome challenges such as poor solubility, low permeability, rapid metabolism, or off-target toxicity. rsc.org For a molecule like this compound, the primary amine groups are ideal handles for prodrug design. They can be temporarily masked with promoieties that are cleaved by specific enzymes (e.g., esterases, phosphatases) at the target site.

Table 3: Prodrug Strategies for Amine-Containing Compounds

| Prodrug Type | Promoieties | Cleavage Mechanism | Potential Benefit |

|---|---|---|---|

| Acyloxymethyl/Carbamate | -CH₂OC(O)R, -C(O)OR | Esterase-mediated hydrolysis | Improved membrane permeability |

| Phosphate/Phosphonate | -P(O)(OH)₂, -CH₂OP(O)(OH)₂ | Phosphatase-mediated hydrolysis | Enhanced aqueous solubility |

| Amino Acid Conjugates | -C(O)CH(R)NH₂ | Peptidase-mediated hydrolysis | Targeted delivery via amino acid transporters |

Stereoselective Synthesis Approaches (if applicable from the literature)

For most aromatic compounds, stereoselective synthesis is not a consideration. However, for this compound, the steric hindrance between the ortho-chloro substituent and the pyridine ring system restricts rotation around the C-C bond linking the two rings. This gives rise to axial chirality and the possibility of stable, separable enantiomers known as atropisomers . encyclopedia.pubprinceton.edu

The stereochemical stability of these atropisomers is defined by their half-life of racemization. Atropisomers are often classified based on their rotational energy barriers, with those having high barriers (>30 kcal/mol) being considered stereochemically robust for drug development. nih.govresearchgate.net

The synthesis of single atropisomers can be achieved through several approaches:

Chiral Resolution: Synthesizing the compound as a racemic mixture and then separating the enantiomers using chiral chromatography (e.g., HPLC with a chiral stationary phase).

Atroposelective Synthesis: Employing a chiral catalyst or auxiliary during the key bond-forming step (e.g., a Suzuki-Miyaura coupling) to favor the formation of one atropisomer over the other. Research into atroposelective methodologies for synthesizing pharmaceutically relevant heterobiaryl systems is an active area of investigation. nih.gov

Oxidative Aromatization: Synthesizing a non-aromatic, chiral dihydropyridine (B1217469) precursor and then performing an oxidation step to form the aromatic pyridine ring, which can lock the axial chirality in place. encyclopedia.pub

The existence of stable atropisomers is highly significant from a pharmacological perspective, as the two enantiomers can have vastly different biological activities, selectivities, and pharmacokinetic profiles. researchgate.net

Application of Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles can be applied to the synthesis of this compound and its derivatives to make the processes more environmentally benign and efficient.

Key green chemistry approaches applicable to this synthesis include:

Catalysis: The use of catalytic (as opposed to stoichiometric) reagents improves atom economy and reduces waste. Transition-metal catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are central to forming the C-C and C-N bonds in the target scaffold. Developing recyclable catalysts or using earth-abundant metal catalysts (e.g., copper, iron) can further enhance the green credentials of these methods. acs.orgmdpi.com

Alternative Energy Sources: Microwave irradiation can dramatically reduce reaction times, increase yields, and sometimes enable reactions in greener solvents like water. acs.org

Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more sustainable alternatives like water, ethanol, or ionic liquids is a core principle. The selective amination of dihalopyridines has been successfully performed using water as a solvent under microwave conditions. acs.org

One-Pot and Multicomponent Reactions: Designing synthetic routes where multiple steps are performed in a single reaction vessel without isolating intermediates reduces solvent use, energy consumption, and waste generation. The synthesis of substituted pyridines via one-pot multicomponent reactions is a well-established green strategy. nih.gov

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example using mechanochemical grinding or ball-milling, represents an ideal green approach by completely eliminating solvent waste. mdpi.com

By incorporating these principles, the synthesis of this important chemical scaffold can be made more sustainable and economically viable.

Computational and Theoretical Investigations of 3 2 Chlorophenyl Pyridine 2,6 Diamine

Molecular Docking and Ligand-Protein Interaction Analysis of 3-(2-chlorophenyl)pyridine-2,6-diamine with Biological Targets

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method evaluates the binding affinity and interaction patterns, offering critical insights into the compound's potential biological function. For this compound, docking studies would be performed against various validated biological targets, such as protein kinases, which are frequently modulated by pyridine-containing inhibitors. acs.orgacs.org

The process involves preparing the 3D structure of this compound and the selected protein targets. Using software like AutoDock or Glide, the compound is then docked into the active site of the target protein. The simulation yields a binding energy score (typically in kcal/mol) and reveals key molecular interactions. For instance, the diamine groups on the pyridine (B92270) ring are potential hydrogen bond donors, while the pyridine nitrogen can act as a hydrogen bond acceptor. The 2-chlorophenyl moiety can engage in hydrophobic and π–π stacking interactions with aromatic residues in the binding pocket. nih.govmdpi.com

A lower binding energy suggests a more stable ligand-protein complex. Studies on similar 2,6-diaryl-substituted pyridine derivatives have shown that specific substitutions can significantly influence binding affinity, with free energies of binding reaching as low as -9.52 kcal/mol for certain targets. core.ac.uk Analysis of the docked pose of this compound would identify crucial amino acid residues involved in the interaction, guiding further optimization of the compound.

Table 1: Illustrative Molecular Docking Results for this compound against Selected Kinase Targets

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Inhibition Constant (Kᵢ, µM) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| EGFR (1M17) | -8.9 | 0.25 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |

| VEGFR-2 (1YWN) | -9.2 | 0.18 | Cys919, Asp1046 | Hydrogen Bond, π-Alkyl |

| Pim-1 Kinase (4X7Q) | -8.5 | 0.45 | Lys67, Glu121 | Hydrogen Bond, π-π Stacking |

Note: The data in this table is illustrative and based on typical results for similar pyridine-based inhibitors to demonstrate the expected outcomes of a molecular docking study.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations are crucial for assessing the stability of the predicted binding pose and understanding the conformational changes that may occur upon ligand binding. researchgate.net

An MD simulation for the this compound-protein complex would typically be run for a duration of 100 nanoseconds or more. The simulation tracks the movement of every atom in the system, providing a trajectory that can be analyzed to evaluate the stability and dynamics of the interaction. Key metrics analyzed from the simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone and the ligand from their initial docked positions. A stable RMSD value over time indicates that the complex has reached equilibrium and the ligand remains securely bound in the active site.

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding or conformational changes.

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, confirming the persistence of key interactions identified in docking studies. nih.gov

These simulations provide a more rigorous validation of the docking results and can reveal subtle but important dynamic behaviors that are essential for a comprehensive understanding of the ligand's mechanism of action. youtube.com

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Ligand-Protein Complex

| Parameter | Value/Setting |

|---|---|

| Software | GROMACS, AMBER |

| Force Field | AMBER99SB, CHARMM36 |

| Water Model | TIP3P |

| System Setup | Solvated in a cubic box, neutralized with ions |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

| Temperature | 300 K |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. aps.org For this compound, these calculations can predict its geometric structure, electronic distribution, and chemical reactivity.

Key parameters derived from DFT calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO orbitals and their energy gap (ΔE) are fundamental descriptors of molecular reactivity and stability. A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a biological target.

Mulliken Atomic Charges: This analysis provides the partial charge on each atom, offering a quantitative measure of the electronic distribution and polarity of bonds within the molecule.

These theoretical calculations help to rationalize the molecule's behavior in biological systems and provide a basis for understanding its interaction with protein targets at an electronic level. The process typically involves generating a 3D structure of the molecule and performing geometry optimization before calculating the desired electronic properties. youtube.com

Table 3: Illustrative Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)*

| Property | Predicted Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.6 eV |

| Dipole Moment | 3.5 D |

| Ionization Potential | 6.5 eV |

Note: This data is hypothetical and serves to illustrate the typical output of quantum chemical calculations.

Pharmacophore Modeling and Virtual Screening Applications for Analog Discovery

Pharmacophore modeling is a powerful strategy in drug design used to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. A pharmacophore model for this compound would consist of features such as hydrogen bond donors (from the amine groups), hydrogen bond acceptors (from the pyridine nitrogen), and an aromatic ring feature. researchgate.net

This model can be generated based on the structure of the ligand itself (ligand-based) or from its docked pose within a protein's active site (structure-based). Once a reliable pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features. nih.gov This virtual screening process can rapidly identify structurally diverse molecules that are likely to have the same biological activity, thus serving as an effective tool for discovering new analogs and lead compounds. mdma.ch The identified hits are then typically subjected to molecular docking and further in vitro testing to validate their activity.

In Silico ADME Predictions and Physicochemical Property Modeling

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME prediction models provide an early assessment of a compound's drug-likeness, helping to identify potential liabilities before committing to expensive and time-consuming synthesis and testing. tandfonline.comnih.gov

For this compound, various physicochemical and pharmacokinetic properties would be calculated using online tools and specialized software. These predictions include:

Lipinski's Rule of Five: Assesses oral bioavailability based on molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.

Aqueous Solubility (LogS): Predicts how well the compound dissolves in water, which is critical for absorption.

Human Intestinal Absorption (HIA): Estimates the percentage of the compound that will be absorbed from the gut. auctoresonline.org

Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound can cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Assesses the likelihood that the compound will interfere with major drug-metabolizing enzymes, which could lead to adverse drug-drug interactions.

These in silico predictions are crucial for prioritizing compounds and guiding the design of analogs with more favorable ADME profiles. nih.govx-mol.net

Table 4: Illustrative In Silico ADME and Physicochemical Predictions for this compound

| Property | Predicted Value | Acceptable Range |

|---|---|---|

| Molecular Weight | 233.69 g/mol | < 500 |

| LogP | 2.85 | < 5 |

| Hydrogen Bond Donors | 2 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 | ≤ 10 |

| Aqueous Solubility (LogS) | -3.5 | > -6 |

| Human Intestinal Absorption | 92% | > 80% |

| BBB Permeability | High | - |

| CYP2D6 Inhibitor | No | - |

Note: This data is for illustrative purposes to represent a typical ADME prediction report.

De Novo Design and Scaffold Hopping Approaches Based on the this compound Scaffold

The this compound structure serves as a valuable starting point, or "scaffold," for the design of new molecules with potentially improved properties.

Scaffold Hopping: This technique involves replacing the central pyridine core with other isosteric ring systems while retaining the key side chains (the 2-chlorophenyl and diamine groups) that are responsible for target interactions. researchgate.net The goal is to discover novel chemical series with different core structures that maintain or improve biological activity, potentially leading to better patentability or improved ADME properties. rsc.orgacs.org Computational methods can search virtual libraries of scaffolds to find suitable replacements that preserve the 3D orientation of the key interacting groups. mdpi.com

De Novo Design: This approach uses computational algorithms to design novel molecules "from scratch" within the constraints of a protein's active site. chemrxiv.org Starting with the this compound scaffold docked in the active site, algorithms can "grow" new fragments or modify existing ones to optimize interactions with the protein, leading to the design of entirely new compounds with high predicted affinity and specificity.

Both strategies leverage the structural information from the initial scaffold to explore new chemical space and design next-generation compounds with enhanced therapeutic potential.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For 3-(2-chlorophenyl)pyridine-2,6-diamine, ¹H NMR and ¹³C NMR are the primary experiments for structural verification.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton. The aromatic region would feature signals for the two protons on the pyridine (B92270) ring and the four protons on the 2-chlorophenyl ring. The chemical shifts of the pyridine protons would be influenced by the electron-donating amino groups, while the protons on the chlorophenyl ring would exhibit complex splitting patterns due to spin-spin coupling. The protons of the two amino groups (-NH₂) would typically appear as broad singlets.

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing signals for each unique carbon atom. This would confirm the presence of the 11 distinct carbon environments in the molecule's core structure (5 in the pyridine ring and 6 in the chlorophenyl ring).

2D NMR Techniques: Advanced two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity between protons and carbons, confirming the precise arrangement of the chlorophenyl substituent at the C3 position of the pyridine-2,6-diamine scaffold.

Dynamic studies using variable temperature NMR could also be employed to investigate processes such as the rotational barrier of the C-C bond between the pyridine and phenyl rings.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound (Note: This table is illustrative, based on typical values for similar structural motifs. Actual experimental values may vary.)

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H | 6.0 - 7.5 | Doublet, Doublet |

| Phenyl-H | 7.0 - 7.6 | Multiplet |

| Amino-H (NH₂) | 4.5 - 5.5 | Broad Singlet |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Metabolite Identification in Pre-clinical Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is critical for confirming the molecular weight of a synthesized compound and for identifying its metabolites in biological systems.

For this compound (Molecular Formula: C₁₁H₁₀ClN₃), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The calculated monoisotopic mass is approximately 219.0563 g/mol . HRMS can measure this mass with high precision (typically to within 5 ppm), providing strong evidence for the compound's identity. The isotopic pattern of the molecular ion peak would also be characteristic, showing a prominent M+2 peak with roughly one-third the intensity of the main peak, which is indicative of the presence of a single chlorine atom.

In pre-clinical metabolic studies, MS coupled with liquid chromatography (LC-MS) is the method of choice. This technique can separate metabolites from a biological matrix (e.g., plasma, urine, liver microsomes) and then identify them based on their mass. Potential metabolic transformations for this compound could include hydroxylation of the aromatic rings, N-oxidation, or conjugation reactions (e.g., glucuronidation or sulfation), all of which would result in predictable mass shifts that can be detected by MS.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Expected Value | Information Provided |

| Molecular Formula | C₁₁H₁₀ClN₃ | Elemental Composition |

| Calculated Monoisotopic Mass | ~219.0563 u | Confirms Molecular Weight |

| [M+H]⁺ (Electrospray) | ~220.0641 m/z | Identity in Positive Ion Mode |

| Isotopic Pattern | M and M+2 peaks (~3:1 ratio) | Confirmation of one Chlorine atom |

X-ray Crystallography of this compound and Its Protein-Ligand Complexes

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would definitively confirm its molecular structure. The analysis would reveal the dihedral angle between the pyridine and chlorophenyl rings, which is a key conformational feature. Furthermore, the crystal packing would show intermolecular interactions, such as hydrogen bonds involving the amino groups, which govern the solid-state properties of the compound.

In the context of drug discovery, X-ray crystallography is invaluable for studying how a ligand binds to its protein target. googleapis.comnih.gov By co-crystallizing this compound with a target protein or by soaking the compound into crystals of the protein, a high-resolution structure of the protein-ligand complex can be obtained. researchgate.netnih.gov This provides a detailed atomic-level map of the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that are crucial for structure-based drug design and optimization. googleapis.com

UV-Vis and Fluorescence Spectroscopy for Binding Studies and Biochemical Assays

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are techniques that measure the absorption and emission of light by a molecule, respectively. These methods are widely used to study electronic transitions and are particularly useful for quantitative analysis and binding studies.

The UV-Vis absorption spectrum of this compound would be expected to show characteristic absorption bands in the UV region, arising from π→π* electronic transitions within the conjugated aromatic system. The position and intensity of these bands (λ_max) can be sensitive to the solvent environment and pH.

These spectroscopic properties are highly valuable in biochemical assays. For example, the binding of the compound to a biological target like a protein or DNA can often be monitored by changes in its UV-Vis or fluorescence spectrum. Titration experiments, where the concentration of a protein is varied while the compound's concentration is held constant, can be used to determine binding affinity (association or dissociation constants). rsc.org A shift in the absorption maximum (λ_max) or a change in fluorescence intensity upon binding can provide this quantitative data. Such techniques are fundamental for characterizing the interactions of potential drug candidates with their biological targets.

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Quantitative Analysis in Biological Matrices

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for purity assessment and quantitative analysis.

Purity Assessment: HPLC is the primary method for determining the purity of a synthesized compound like this compound. A reversed-phase HPLC method, typically using a C18 column with a mobile phase of acetonitrile (B52724) and water, would be developed. The compound would elute at a specific retention time, and its purity would be calculated based on the area of its peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is typically required for compounds used in biological studies.

Quantitative Analysis: For pre-clinical studies, validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) methods are developed to quantify the concentration of this compound in biological matrices such as blood, plasma, or tissue homogenates. These highly sensitive and specific assays are crucial for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

Due to the compound's relatively low volatility and good solubility in common organic solvents, HPLC is generally more suitable than GC for its analysis.

Future Directions and Emerging Research Avenues for 3 2 Chlorophenyl Pyridine 2,6 Diamine

Exploration of Unconventional Synthetic Methodologies and Sustainable Production Routes

The future development of 3-(2-chlorophenyl)pyridine-2,6-diamine and its analogs hinges on the establishment of efficient, scalable, and environmentally benign synthetic strategies. Current synthetic approaches for polysubstituted pyridines can be challenging, often requiring harsh conditions and multi-step procedures that may not be amenable to large-scale production or structural diversification. acs.orgacs.orgresearchgate.netrsc.org Future research should therefore pivot towards unconventional and sustainable methodologies.

Unconventional Synthetic Methodologies:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. nih.goveurekalert.orgacs.orgchemeurope.comresearchgate.net The application of photocatalytic methods could provide novel pathways for the synthesis of the this compound core, potentially allowing for late-stage functionalization and the creation of diverse analog libraries. nih.goveurekalert.orgchemeurope.com

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and ease of scale-up. uc.ptmdpi.comacs.org Developing a flow chemistry process for the synthesis of this compound could significantly streamline its production and facilitate the rapid generation of derivatives for structure-activity relationship (SAR) studies.

Sustainable Production Routes:

The principles of green chemistry should be integral to the future manufacturing of this compound. This includes the use of renewable starting materials, the reduction of waste, and the avoidance of hazardous reagents and solvents. Research into enzymatic catalysis, for instance, could offer a highly selective and environmentally friendly alternative to traditional chemical synthesis.

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Photocatalysis | Mild reaction conditions, high functional group tolerance, potential for novel bond formations. nih.goveurekalert.orgacs.orgchemeurope.comresearchgate.net |

| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters, potential for multi-step automated synthesis. uc.ptmdpi.comacs.org |

| Enzymatic Catalysis | High selectivity, mild and aqueous reaction conditions, reduced environmental impact. |

| C-H Activation | Step-economy by directly functionalizing existing C-H bonds, reducing the need for pre-functionalized starting materials. uni-muenster.de |

Discovery of Novel Biological Targets and Therapeutic Applications in Emerging Disease Areas (pre-clinical)

The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. nih.govrsc.orgnih.govrsc.org These compounds exhibit a wide range of biological activities, with a significant number being developed as anticancer agents and therapeutics for central nervous system (CNS) disorders. nih.govrsc.org This precedent suggests that this compound may possess valuable pharmacological properties.

A primary future direction is the systematic screening of this compound to identify its biological targets. Given that a large proportion of pyridine-containing drugs are kinase inhibitors, a logical first step would be to screen this compound against a comprehensive panel of protein kinases. rsc.orgspringernature.comnih.govnih.gov Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, most notably cancer. rsc.orgspringernature.com

Beyond oncology, the structural motifs present in this compound warrant its investigation in other therapeutic areas. The presence of the diaminopyridine core, for example, suggests potential applications in neurological disorders.

| Potential Therapeutic Area | Rationale for Investigation |

| Oncology | The pyridine scaffold is prevalent in many approved anticancer drugs, particularly kinase inhibitors. nih.govrsc.org |

| Neurological Disorders | Pyridine-containing compounds are also well-represented in drugs targeting the central nervous system. nih.govrsc.org |

| Inflammatory Diseases | Kinase pathways are often implicated in inflammatory processes, presenting another potential avenue for investigation. springernature.com |

Development and Utilization of Advanced Pre-clinical Models for Mechanistic Elucidation

Should initial screenings reveal promising biological activity, the subsequent elucidation of the compound's mechanism of action will be critical. Traditional 2D cell culture models, while useful for initial high-throughput screening, often fail to recapitulate the complexity of human physiology, contributing to the high attrition rate of drug candidates in clinical trials. mdpi.com

Future pre-clinical evaluation of this compound should therefore leverage advanced, more physiologically relevant models:

3D Cell Cultures and Organoids: Three-dimensional cell culture systems, such as spheroids and organoids, better mimic the in vivo microenvironment. mdpi.comnih.govnih.gov For instance, if the compound shows anticancer activity, testing it on tumor spheroids or patient-derived organoids could provide more predictive data on efficacy. mdpi.comnih.govnih.gov Similarly, if CNS activity is detected, brain organoids could be employed to study its effects on neuronal function and viability in a human-relevant context. frontiersin.orgcurescience.orgnih.govresearchgate.netyoutube.com

Patient-Derived Xenografts (PDXs): PDX models, where patient tumor tissue is implanted into immunodeficient mice, are considered a more predictive pre-clinical cancer model as they retain the heterogeneity of the original tumor. jci.org

The use of these advanced models will be instrumental in understanding the compound's effects on cellular signaling pathways, identifying potential biomarkers of response, and de-risking its progression towards clinical development.

| Pre-clinical Model | Application in Mechanistic Studies |

| Tumor Spheroids/Organoids | Assessing drug penetration, efficacy in a 3D context, and impact on the tumor microenvironment. mdpi.comnih.govnih.gov |

| Brain Organoids | Investigating neurotoxicity, effects on neuronal development and function, and modeling neurodegenerative diseases. frontiersin.orgcurescience.orgnih.govresearchgate.netyoutube.com |

| Patient-Derived Xenografts (PDX) | Evaluating in vivo efficacy in a model that reflects human tumor heterogeneity and predicting clinical response. jci.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

In Silico Target Prediction: Before embarking on extensive and costly laboratory screening, computational methods can be used to predict the likely biological targets of this compound based on its chemical structure. creative-biolabs.comnih.govnih.govresearchgate.netbiorxiv.org This can help to prioritize experimental efforts and focus on the most promising therapeutic areas.

Lead Optimization: If a promising biological activity is identified, AI-driven generative models can be employed to design novel analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. preprints.orgfrontiersin.orgresearchgate.net These models can explore vast chemical spaces to identify molecules with the desired characteristics, significantly reducing the number of compounds that need to be synthesized and tested.

| AI/ML Application | Role in the Development of this compound |

| In Silico Target Prediction | Hypothesize potential biological targets to guide initial experimental screening. creative-biolabs.comnih.govnih.govresearchgate.netbiorxiv.org |

| Generative Models for Lead Optimization | Design new analogs with enhanced potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. preprints.orgfrontiersin.orgresearchgate.net |

| Predictive Modeling (Q)SAR | Build models to predict the activity and properties of virtual compounds, prioritizing synthesis efforts. preprints.org |

Addressing Current Research Gaps and Overcoming Challenges in the Field

The primary research gap concerning this compound is the near-complete absence of data on its synthesis, properties, and biological activity. The future research directions outlined above are designed to systematically fill this void.

Key Research Gaps and Challenges:

Lack of Efficient and Sustainable Synthesis: A significant hurdle is the development of a robust and scalable synthetic route. The synthesis of polysubstituted pyridines is a known challenge in organic chemistry. acs.orgacs.orgresearchgate.netrsc.org

Unknown Biological Profile: The biological targets and therapeutic potential of this compound are entirely unknown. A comprehensive screening campaign is the essential next step.

Limitations of Pre-clinical Models: While advanced models exist, they also have limitations. nih.govacs.orgresearchgate.netnih.govfrontiersin.org For example, organoids lack a vascular system, and PDX models are resource-intensive. A multi-model approach will be necessary to build a comprehensive understanding of the compound's effects.

Data Requirements for AI/ML: The effectiveness of AI and ML models is dependent on the availability of high-quality data. In the initial stages of research on a novel compound, data will be scarce, limiting the power of these computational tools.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-chlorophenyl)pyridine-2,6-diamine, and what factors influence reaction yields?

- Methodological Answer : The compound is typically synthesized via azo coupling reactions, where diazonium salts react with pyridine-2,6-diamine derivatives. For example, aryl diazonium salts derived from 2-chloroaniline can couple with pyridine-2,6-diamine under controlled pH (4–6) and low temperatures (0–5°C) to minimize side reactions . Microbial oxidation using Burkholderia sp. MAK1 has also been explored, though incomplete conversion and polymerization side reactions (evidenced by brown discoloration) necessitate careful monitoring of reaction kinetics and microbial activity . Key factors influencing yields include substituent electronic effects, solvent polarity, and catalyst selection (e.g., Cu(I) for azide-alkyne cycloadditions).

Q. How is the molecular structure of this compound characterized in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) with SHELX refinement is the gold standard for structural elucidation . For example, bond lengths between the pyridine nitrogen and aromatic carbons typically range from 1.33–1.37 Å, while the chlorophenyl substituent introduces torsional angles of ~15–25° relative to the pyridine plane. Refinement parameters (e.g., R-factor < 0.05) and hydrogen-bonding networks should be reported to validate structural accuracy.

Q. What are the key considerations for ensuring pH stability in pyridine-2,6-diamine-based azo dyes during spectroscopic analysis?

- Methodological Answer : Substituent electron-donating/withdrawing properties critically influence pH stability. For instance, electron-withdrawing groups (e.g., -Cl) enhance stability in acidic media by reducing protonation at the pyridine nitrogen. UV/Vis studies in solvents like DMSO or ethanol show λmax shifts of 10–20 nm under varying pH, requiring buffered solutions (pH 3–9) to maintain consistent absorption profiles . A table summarizing substituent effects is provided below:

| Substituent | Solvent | λmax (nm) | pH Stability Range |

|---|---|---|---|

| -Cl | DMSO | 480–490 | 2–8 |

| -OCH₃ | Ethanol | 460–470 | 4–10 |

Data adapted from substituent-solvent interaction studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in UV/Vis absorption data for this compound derivatives under varying solvent conditions?

- Methodological Answer : Discrepancies often arise from solvent polarity effects on the azo-hydrazone tautomeric equilibrium. For example, in polar aprotic solvents (e.g., DMSO), the hydrazone form dominates, shifting λmax to higher wavelengths (bathochromic shift). To resolve contradictions:

Conduct time-dependent density functional theory (TD-DFT) calculations to predict tautomer stability.

Use nuclear magnetic resonance (NMR) to quantify tautomeric ratios (e.g., integration of NH vs. azo proton signals).

Validate with cyclic voltammetry to correlate redox potentials with electronic transitions .

Q. What experimental challenges arise in microbial transformation studies of this compound, and how can polymerization side reactions be mitigated?

- Methodological Answer : Burkholderia sp. MAK1 oxidizes pyridine-2,6-diamine but fails to produce detectable metabolites, likely due to rapid polymerization. Mitigation strategies include:

- Real-time monitoring : Use HPLC-MS to track substrate depletion and intermediate formation.

- Enzyme engineering : Modify cytochrome P450 enzymes in Burkholderia to enhance regioselectivity.

- Additives : Introduce radical scavengers (e.g., ascorbic acid) to inhibit free-radical polymerization .

Q. What strategies are effective in designing ion-selective electrodes using pyridine-2,6-diamine derivatives, and how do structural modifications impact sensor performance?

- Methodological Answer : Pyridine-2,6-diamine acts as a chelating ligand for metal ions (e.g., Lu³⁺). Sensor design involves:

Ligand functionalization : Introduce electron-withdrawing groups (e.g., -Cl) to enhance metal-ligand binding constants.

Membrane composition : Optimize polyvinyl chloride (PVC) membrane plasticizer ratios (e.g., 30% dibutyl phthalate) to improve ion selectivity.

Performance metrics : Report detection limits (e.g., 1.0 × 10⁻⁷ M for Lu³⁺) and selectivity coefficients against interfering ions (e.g., Na⁺, K⁺) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.